ANAVEX 2-73

Descripción general

Descripción

Se está investigando principalmente por sus posibles efectos terapéuticos en trastornos neurodegenerativos y del desarrollo neurológico, como la enfermedad de Alzheimer, la enfermedad de Parkinson y el síndrome de Rett . Anavex 2-73 es una pequeña molécula disponible por vía oral que activa el receptor sigma-1 y los receptores muscarínicos, los cuales son fundamentales para restaurar la homeostasis celular y promover la neuroplasticidad .

Aplicaciones Científicas De Investigación

Anavex 2-73 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar la activación de los receptores sigma-1 y muscarínicos y su papel en la homeostasis celular.

Biología: Se utiliza para investigar los mecanismos moleculares que subyacen a los trastornos neurodegenerativos y del desarrollo neurológico.

Mecanismo De Acción

Anavex 2-73 ejerce sus efectos activando el receptor sigma-1 (SIGMAR1) y los receptores muscarínicos. La activación de SIGMAR1 da como resultado la restauración de la homeostasis celular y promueve la neuroplasticidad. Este mecanismo es crucial para sus posibles efectos terapéuticos en trastornos neurodegenerativos y del desarrollo neurológico. El compuesto también se dirige al plegamiento incorrecto de proteínas, el estrés oxidativo, la disfunción mitocondrial y la neuroinflamación, que son características comunes de estos trastornos .

Análisis Bioquímico

Biochemical Properties

ANAVEX 2-73 interacts with the sigma-1 receptor (SIGMAR1), a chaperone protein present in most tissues . The activation of SIGMAR1 by this compound is suggested to be pivotal in restoring neural cell homeostasis and promoting neuroplasticity . This interaction plays a crucial role in biochemical reactions, particularly in the modulation of calcium signaling and the reduction of oxidative stress .

Cellular Effects

This compound has shown to exert various effects on cellular processes. It has been reported to restore cellular balance by targeting protein misfolding, oxidative stress, mitochondrial dysfunction, inflammation, and cellular stress . In Alzheimer’s disease, it has demonstrated a significant reduction in clinical decline . In Parkinson’s disease dementia, patients’ clinical symptoms consistently improved during the 48-week study under active this compound treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sigma-1 receptor (SIGMAR1), which is thought to play a key role in maintaining cellular homeostasis and promoting neuroplasticity . Activation of SIGMAR1 by this compound has been suggested to induce cytoprotective autophagic pathways . Furthermore, it has been shown to promote autophagy and suppress the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent improvement in patients’ clinical symptoms over time . In a 48-week Phase 2 study, this compound treatment resulted in improvements of all efficacy endpoints . Further analysis of the data remains ongoing, and the company plans to submit the data for publication in a peer-reviewed medical journal .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, including Fmr1 knockout mice, a validated model for Fragile X Syndrome . The study evaluated doses of this compound, which resulted in the reversal of hyperactivity and restoration of associative learning as well as reduction in anxiety-like and perseverative behaviors .

Metabolic Pathways

This compound is involved in several metabolic pathways. Pathway analysis of differentially expressed genes suggests that this compound may correct metabolic alterations in patients with Rett syndrome through enhanced mitochondrial energy production and increased expression of genes involved in oxidative phosphorylation, fatty acid metabolism, developmental signaling pathways, transcription/translation, membrane trafficking, and branched-chain amino acid catabolism .

Transport and Distribution

As an orally available drug, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, potentially crossing the blood-brain barrier to exert its effects in the central nervous system .

Subcellular Localization

Given its role as an activator of the sigma-1 receptor, it is likely to be localized in areas where this receptor is present, such as the endoplasmic reticulum and the mitochondria-associated endoplasmic reticulum membrane .

Métodos De Preparación

La preparación de Anavex 2-73 implica rutas sintéticas que se dirigen al receptor sigma-1 y los receptores muscarínicos. El compuesto se sintetiza mediante una serie de reacciones químicas que implican la formación de sus formas cristalinas. Las rutas sintéticas específicas y las condiciones de reacción son propiedad de Anavex Life Sciences y están cubiertas por varias patentes . Los métodos de producción industrial se centran en garantizar la pureza y estabilidad del compuesto, lo cual es crucial para su eficacia y seguridad en los ensayos clínicos .

Análisis De Reacciones Químicas

Anavex 2-73 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que puede alterar la estructura y actividad del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que también puede afectar las propiedades del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, lo que puede modificar la funcionalidad del compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

Anavex 2-73 es único en su doble activación de los receptores sigma-1 y muscarínicos, lo que lo diferencia de otros compuestos que solo se dirigen a uno de estos receptores. Los compuestos similares incluyen:

Donepezilo: Se dirige principalmente a la acetilcolinesterasa para aumentar los niveles de acetilcolina en el cerebro.

Memantina: Se dirige a los receptores NMDA para prevenir la excitotoxicidad en los trastornos neurodegenerativos.

Rivastigmina: Inhibe tanto la acetilcolinesterasa como la butirilcolinesterasa para mejorar la función colinérgica.

En comparación con estos compuestos, la doble activación del receptor de this compound proporciona un mecanismo de acción más amplio, lo que potencialmente ofrece beneficios terapéuticos más completos .

Actividad Biológica

ANAVEX 2-73, also known as Blarcamesine, is a novel therapeutic agent under investigation for the treatment of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease and Rett syndrome. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, gene expression analysis, and case studies.

This compound primarily acts as an agonist of the sigma-1 receptor (SIGMAR1), which plays a crucial role in cellular homeostasis and neuroprotection. Activation of SIGMAR1 has been shown to enhance mitochondrial function and promote neuroplasticity, thereby potentially reversing neurodegenerative processes . The compound also interacts with muscarinic receptors, contributing to its therapeutic effects in cognitive disorders .

Phase 3 AVATAR Trial for Rett Syndrome

The Phase 3 AVATAR trial evaluated the efficacy of this compound in adult patients with Rett syndrome. Key findings include:

- Primary Efficacy Endpoint : The Rett Syndrome Behavioral Questionnaire (RSBQ) Area Under Curve (AUC) showed a statistically significant improvement in 72.2% of patients treated with this compound compared to 38.5% in the placebo group (p = 0.037) with a Cohen’s d effect size of 1.91, indicating a very large effect .

- Secondary Efficacy Endpoints : Significant improvements were also observed in emotional behavior symptoms measured by the Aberrant Behavior Checklist (ADAMS), where 52.9% of treated patients showed improvement versus 8.3% on placebo (p = 0.010) with a Cohen’s d effect size of 0.609 .

Phase IIb/III Trial for Alzheimer's Disease

In a separate study focused on Alzheimer's disease, this compound demonstrated:

- Cognitive Improvement : The trial met co-primary endpoints, showing significant differences in cognitive function as measured by the ADAS-Cog13 and Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) after 48 weeks .

- Biomarker Correlation : Notably, treatment resulted in increased levels of GABA and decreased levels of L-alpha-aminoadipic acid (L-AAA), suggesting a biochemical basis for its clinical efficacy .

Gene Expression Analysis

Recent analyses from the AVATAR study revealed significant gene expression changes associated with this compound treatment:

| Pathway | Function | p-value |

|---|---|---|

| NR1H2 and NR1H3 | Transcription / Translation | 4.11E-02 |

| RHOU GTPase cycle | Signaling | 4.20E-02 |

| Fatty acid metabolism | Energy Metabolism | 4.36E-02 |

| Nucleotide-binding oligomerization domain | Transcription / Translation | 4.60E-02 |

| Protein localization | Membrane Trafficking | 4.89E-02 |

These findings indicate that this compound may correct metabolic alterations in Rett syndrome patients through enhanced mitochondrial energy production and modulation of various metabolic pathways .

Safety Profile

This compound has been reported to have a favorable safety profile across multiple studies. In trials involving both Alzheimer's and Rett syndrome patients, the compound was well-tolerated with minimal adverse effects reported .

Propiedades

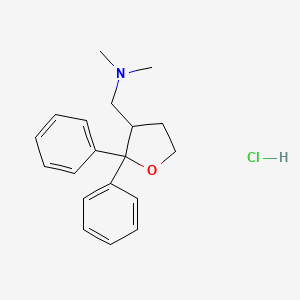

IUPAC Name |

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQOLYDPQKHFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195615-84-0 | |

| Record name | Blarcamesine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLARCAMESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.